2-pentadecyl-3H-benzimidazole-5-carboxylic acid
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Overview
Description
2-Pentadecyl-3H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a pentadecyl side chain and a carboxylic acid functional group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives, including 2-pentadecyl-3H-benzimidazole-5-carboxylic acid, typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives. One common method is the HBTU-promoted one-pot synthesis, which provides high yields under mild, acid-free conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acids under refluxing temperatures in the presence of a mineral acid or acetic acid .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often employ scalable and efficient synthetic routes. These methods may include transition metal-catalyzed C–N coupling reactions and intramolecular oxidative C–N couplings .
Chemical Reactions Analysis
Types of Reactions: 2-Pentadecyl-3H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions include benzimidazole N-oxides, alcohols, aldehydes, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-Pentadecyl-3H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-pentadecyl-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Phenyl-3H-benzimidazole-5-carboxylic acid
- 2-Methyl-3H-benzimidazole-5-carboxylic acid
- 2-Ethyl-3H-benzimidazole-5-carboxylic acid
Comparison: 2-Pentadecyl-3H-benzimidazole-5-carboxylic acid is unique due to its long alkyl side chain, which enhances its lipophilicity and membrane permeability. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its distinct biological activities .
Properties
CAS No. |
77582-30-0 |
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Molecular Formula |
C23H36N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-pentadecyl-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-24-20-17-16-19(23(26)27)18-21(20)25-22/h16-18H,2-15H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
SWSLUNUYJRKPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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